8-(Bromomethyl)-4-chloroquinazoline
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Overview
Description
8-(Bromomethyl)-4-chloroquinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a chlorine atom at the 4th position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-4-chloroquinazoline typically involves the bromomethylation of 4-chloroquinazoline. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of 4-chloroquinazoline, followed by bromomethylation under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-(Bromomethyl)-4-chloroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 8-(Chloromethyl)-4-chloroquinazoline
- 8-(Bromomethyl)-4-fluoroquinazoline
- 8-(Bromomethyl)-4-methylquinazoline
Comparison: 8-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-(bromomethyl)-4-chloroquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,4H2 |
InChI Key |
NTWWCHUAECPCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC=N2)Cl)CBr |
Origin of Product |
United States |
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